REACTION_CXSMILES
|
Cl[C:2]1(Cl)[C:5]2([CH2:10][CH2:9][N:8]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:7][CH2:6]2)[CH2:4][C:3]1=[O:18].[Cl-].[NH4+]>CO.[Zn]>[O:18]=[C:3]1[CH2:2][C:5]2([CH2:10][CH2:9][N:8]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:7][CH2:6]2)[CH2:4]1 |f:1.2|
|
Name
|
|
Quantity
|
62.5 g
|
Type
|
reactant
|
Smiles
|
ClC1(C(CC12CCN(CC2)C(=O)OC(C)(C)C)=O)Cl
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Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
106.1 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 1 hr and 20 min at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered through Celite
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Type
|
ADDITION
|
Details
|
1 N hydrochloric acid/ethyl acetate was added
|
Type
|
CUSTOM
|
Details
|
the organic layer was recovered
|
Type
|
WASH
|
Details
|
The extract was washed with water, saturated sodium bicarbonate and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
O=C1CC2(C1)CCN(CC2)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 38.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 80.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |